

Quantitative Analysis of Amlodipine Impurity B Using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: *N*-(2-
((Methylamino)carbonyl)benzoyl)
amlodipine

Cat. No.: B1666010

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Application Note

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Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of ***N*-(2-((Methylamino)carbonyl)benzoyl) amlodipine**, also known as Amlodipine Impurity B. The developed method is crucial for the quality control of amlodipine drug substances and products, ensuring they meet the stringent purity requirements set by regulatory authorities. The method utilizes a C18 stationary phase with a gradient elution protocol, providing excellent resolution and sensitivity for Impurity B and other related substances. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation details in line with the International Council for Harmonisation (ICH) guidelines.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used in the management of hypertension and angina.^[1] The manufacturing process and storage of amlodipine can lead to the formation of various impurities, which, if present in sufficient quantities, may affect the safety and efficacy of the drug product. One such critical process-

related impurity is **N-(2-((Methylamino)carbonyl)benzoyl) amlodipine**, designated as Impurity B in the European Pharmacopoeia (EP).^[2] Rigorous control and accurate quantification of this impurity are mandated to ensure patient safety and product quality.

The chemical structure of Amlodipine Impurity B is 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate.^[2] Its formation is associated with the synthesis pathway of amlodipine.

Therefore, a validated, stability-indicating analytical method is essential for its quantification in routine quality control and stability studies. This application note details such a method, designed for accuracy, precision, and robustness.

Experimental

Materials and Reagents

- Amlodipine Besylate Reference Standard (USP or EP grade)
- **N-(2-((Methylamino)carbonyl)benzoyl) amlodipine** (Amlodipine Impurity B) Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Triethylamine (HPLC grade)
- Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
HPLC Column	Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m (or equivalent)
Mobile Phase A	Buffer: 25 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 237 nm
Injection Volume	10 μ L
Diluent	Mobile Phase A : Acetonitrile (50:50, v/v)

Rationale for Parameter Selection: A C18 column is chosen for its versatility and excellent performance in reversed-phase chromatography of moderately polar compounds like amlodipine and its impurities. The acidic pH of the mobile phase (pH 3.0) ensures the analytes are in their protonated form, leading to sharp, symmetrical peaks. A gradient elution is employed to achieve optimal separation of all related substances from the main amlodipine peak within a reasonable runtime. The detection wavelength of 237 nm provides good sensitivity for both amlodipine and its impurities.[3]

Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 μ m membrane filter and degas.

Standard Stock Solution (Impurity B): Accurately weigh about 5 mg of **N-(2-((Methylamino)carbonyl)benzoyl) amlodipine** reference standard into a 50 mL volumetric

flask. Dissolve in and dilute to volume with diluent to obtain a solution with a concentration of approximately 100 µg/mL.

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This yields a final concentration of approximately 1.0 µg/mL.

Sample Solution (for Drug Substance): Accurately weigh about 50 mg of the amlodipine besylate test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This gives a nominal concentration of 1000 µg/mL of amlodipine besylate.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on amlodipine besylate. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.^[4]

- **Acid Hydrolysis:** 1 mL of 1 M HCl was added to 1 mL of sample stock solution and kept at 80°C for 2 hours. The solution was then neutralized.
- **Base Hydrolysis:** 1 mL of 1 M NaOH was added to 1 mL of sample stock solution and kept at 80°C for 2 hours. The solution was then neutralized.
- **Oxidative Degradation:** 1 mL of 30% H₂O₂ was added to 1 mL of sample stock solution and kept at room temperature for 24 hours.
- **Thermal Degradation:** The solid drug substance was kept in an oven at 105°C for 48 hours.
- **Photolytic Degradation:** The drug substance solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with diluent and injected into the HPLC system. The chromatograms were evaluated for the resolution between amlodipine, Impurity B, and any degradation products.

Linearity

Linearity was established by preparing a series of solutions of Impurity B at five concentration levels ranging from the LOQ to 150% of the specification limit (typically 0.1%). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo or a sample of amlodipine besylate with known amounts of Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was then calculated.

Precision

- Repeatability (Intra-day Precision): Six replicate injections of the standard solution containing Impurity B at the 100% level were performed on the same day.
- Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day, with a different analyst and on a different instrument.

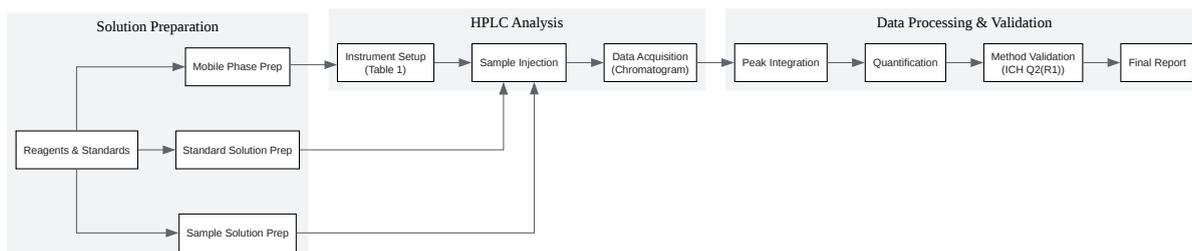
The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave a signal-to-noise ratio of 3:1 was considered the LOD, and a ratio of 10:1 was taken as the LOQ.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of **N-(2-((Methylamino)carbonyl)benzoyl) amlodipine**.



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Caption: Experimental workflow for HPLC quantification.

Method Validation Summary

The validation results are summarized in the table below.

Table 2: Summary of Method Validation Data

Parameter	Result	Acceptance Criteria
Specificity	No interference from placebo or degradation products at the retention time of Impurity B. Resolution > 2.0.	Peak purity > 0.999
Linearity (r^2)	> 0.999	$r^2 \geq 0.995$
Range	LOQ - 1.5 $\mu\text{g/mL}$	-
Accuracy (% Recovery)	98.0% - 102.0%	90.0% - 110.0%
Precision (%RSD)		
Repeatability	< 2.0%	%RSD \leq 5.0%
Intermediate Precision	< 2.0%	%RSD \leq 5.0%
LOD	\sim 0.05 $\mu\text{g/mL}$	-
LOQ	\sim 0.15 $\mu\text{g/mL}$	-

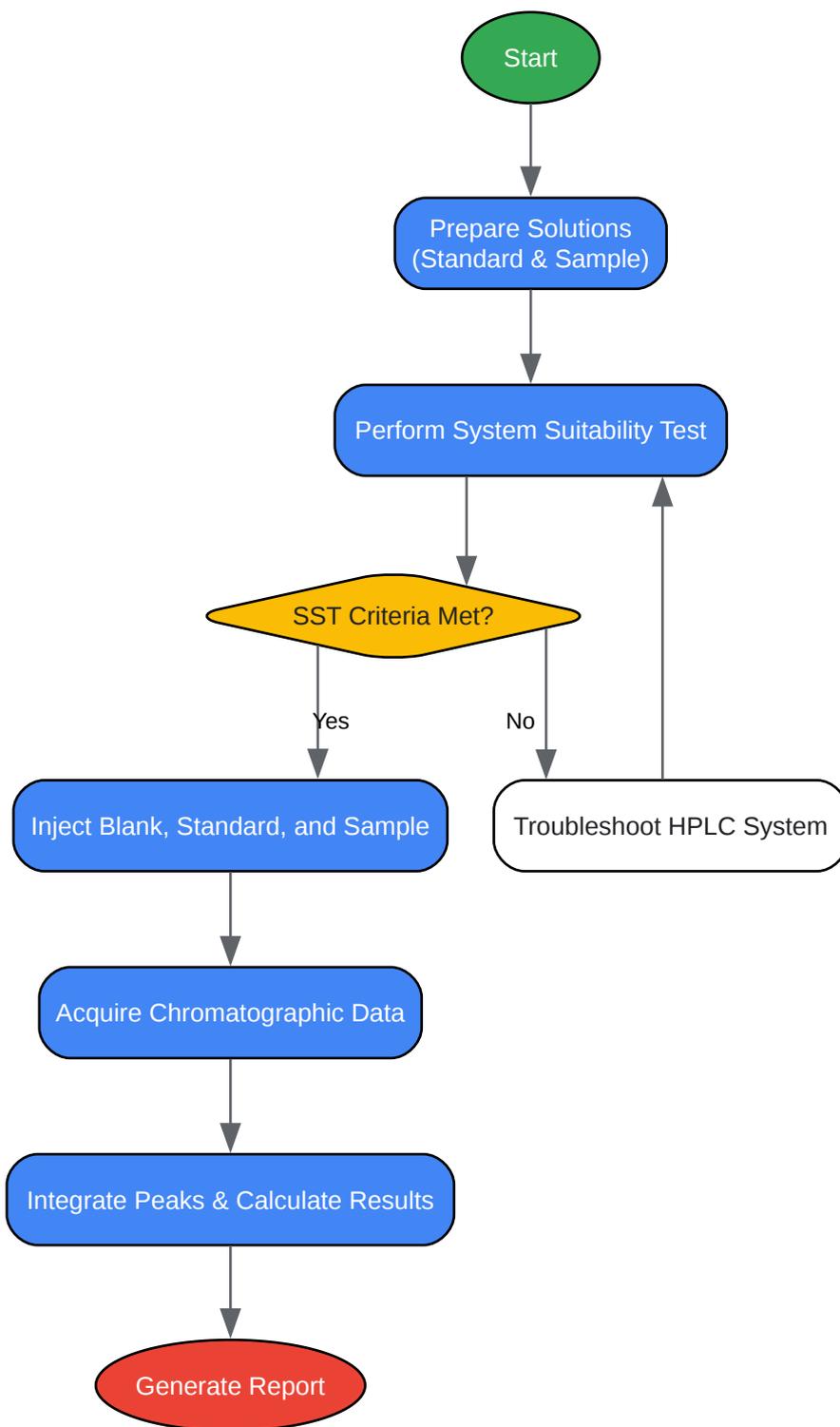
The specificity studies showed that amlodipine underwent significant degradation under basic and oxidative conditions, while it was relatively stable under acidic, thermal, and photolytic stress. In all cases, the peak for Impurity B was well-resolved from the main amlodipine peak and all degradation products, confirming the stability-indicating nature of the method.

Step-by-Step Protocol

- System Preparation: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.
- System Suitability: Inject the Standard Solution (approx. 1.0 $\mu\text{g/mL}$ of Impurity B) five times. The %RSD for the peak area should be not more than 5.0%. The tailing factor for the Impurity B peak should not be more than 2.0.
- Sample Analysis:
 - Inject the diluent as a blank to ensure no interfering peaks are present.

- Inject the Standard Solution.
- Inject the Sample Solution.
- Data Analysis:
 - Identify the peak corresponding to **N-(2-((Methylamino)carbonyl)benzoyl) amlodipine** in the sample chromatogram by comparing its retention time with that of the standard.
 - Calculate the amount of Impurity B in the sample using the following formula:

$$\% \text{ Impurity B} = (\text{Area_Impurity_Sample} / \text{Area_Impurity_Standard}) * (\text{Conc_Standard} / \text{Conc_Sample}) * 100$$



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Caption: Protocol decision-making flow.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of **N-(2-((Methylamino)carbonyl)benzoyl) amlodipine** (Amlodipine Impurity B) in amlodipine drug substance. The stability-indicating nature of the assay makes it suitable for routine quality control analysis and for monitoring the impurity profile of amlodipine during stability studies. This method provides a reliable tool for ensuring that amlodipine products meet the required quality and safety standards.

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